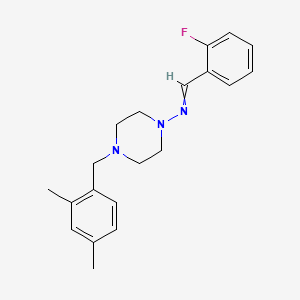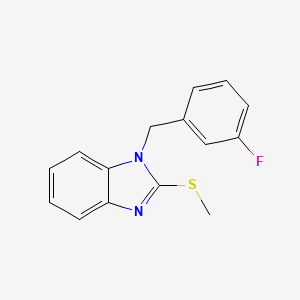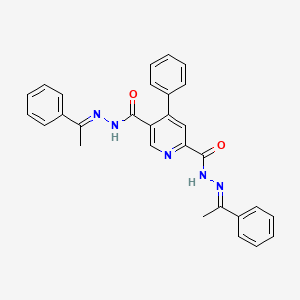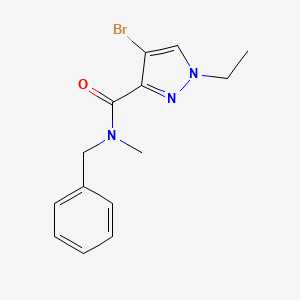
N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea, also known as BPU, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPU is a urea-based compound that has been shown to possess antitumor, antiviral, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of several enzymes involved in various cellular processes. N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration in cancer cells. N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in the inflammatory response. N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has also been shown to inhibit the replication of HIV-1 and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized with good yield. N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential as a therapeutic agent in various diseases, making it a well-characterized molecule. However, N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has several limitations for lab experiments. It is a relatively toxic molecule, and proper safety precautions must be taken when handling it. N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea also has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea. One area of research is the development of N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea analogs with improved pharmacological properties. Another area of research is the study of the mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea in more detail. Additionally, N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea could be studied for its potential in other diseases such as neurodegenerative diseases and autoimmune diseases. Overall, N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea is a promising molecule with significant potential as a therapeutic agent, and further research in this area is warranted.
Synthesemethoden
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea involves the reaction of 2,4-difluorophenyl isocyanate with N-benzylpiperidine in the presence of a catalytic amount of triethylamine. The resulting intermediate is then treated with urea to yield N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea. The overall synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea is a relatively straightforward process and can be accomplished in a few steps with good yield.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess antitumor activity in several cancer cell lines, including breast, lung, and colon cancer. N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has also been investigated for its antiviral activity against HIV-1 and hepatitis C virus. Additionally, N-(1-benzyl-4-piperidinyl)-N'-(2,4-difluorophenyl)urea has been shown to possess anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-15-6-7-18(17(21)12-15)23-19(25)22-16-8-10-24(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKMUTNZPMNMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)
![1-(2-methoxyphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5791577.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5791588.png)


![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)




![2,3,5-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5791629.png)


